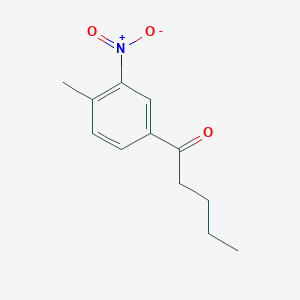

![molecular formula C20H23F6N7O3 B13392577 5-{[(2S)-1-(3-oxo-3-{4-[5-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}propoxy)propan-2-yl]amino}-4-(trifluoromethyl)-2,3-dihydropyridazin-3-one](/img/structure/B13392577.png)

5-{[(2S)-1-(3-oxo-3-{4-[5-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}propoxy)propan-2-yl]amino}-4-(trifluoromethyl)-2,3-dihydropyridazin-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Atamparib is an orally available small molecule inhibitor of the nuclear enzyme poly (ADP-ribose) polymerase 7 (PARP7). It is under investigation for its potential immunomodulating and antineoplastic activities. Atamparib selectively binds to PARP7 and restores interferon (type 1) signaling, which may lead to the induction of both innate and adaptive immune responses, and the inhibition of tumor growth and proliferation .

Méthodes De Préparation

The synthetic routes and reaction conditions for Atamparib are not extensively detailed in publicly available sources. it is known that Atamparib (RBN-2397) is a new chemical entity developed by Ribon Therapeutics. The compound is administered orally in tablet form and is currently under clinical development for the treatment of various solid tumors .

Analyse Des Réactions Chimiques

Atamparib undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Applications De Recherche Scientifique

Atamparib has several scientific research applications, including:

Chemistry: Atamparib is used as a tool compound to study the role of PARP7 in various biochemical pathways.

Biology: Atamparib is used to investigate the biological functions of PARP7 and its role in cellular processes such as DNA repair and signal transduction.

Mécanisme D'action

Atamparib exerts its effects by selectively inhibiting PARP7, an enzyme that catalyzes the post-translational ADP-ribosylation of nuclear proteins. This inhibition restores interferon (type 1) signaling, leading to the induction of both innate and adaptive immune responses. Atamparib also induces PARP7 trapping on chromatin, suggesting its mechanism of action might be similar to clinically used PARP1 inhibitors .

Comparaison Avec Des Composés Similaires

Atamparib is unique in its selective inhibition of PARP7, distinguishing it from other PARP inhibitors that target PARP1, PARP2, and PARP3. Similar compounds include:

Olaparib: A PARP1 and PARP2 inhibitor used in the treatment of ovarian and breast cancers.

Rucaparib: A PARP1, PARP2, and PARP3 inhibitor used in the treatment of ovarian cancer.

Niraparib: A PARP1 and PARP2 inhibitor used in the treatment of ovarian cancer.

Atamparib’s selective inhibition of PARP7 and its potential immunomodulating and antineoplastic activities make it a promising candidate for cancer therapy .

Propriétés

Formule moléculaire |

C20H23F6N7O3 |

|---|---|

Poids moléculaire |

523.4 g/mol |

Nom IUPAC |

4-[1-[3-oxo-3-[4-[5-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]propoxy]propan-2-ylamino]-5-(trifluoromethyl)-1H-pyridazin-6-one |

InChI |

InChI=1S/C20H23F6N7O3/c1-12(30-14-10-29-31-17(35)16(14)20(24,25)26)11-36-7-2-15(34)32-3-5-33(6-4-32)18-27-8-13(9-28-18)19(21,22)23/h8-10,12H,2-7,11H2,1H3,(H2,30,31,35) |

Clé InChI |

UQZCQKXJAXKZQH-UHFFFAOYSA-N |

SMILES canonique |

CC(COCCC(=O)N1CCN(CC1)C2=NC=C(C=N2)C(F)(F)F)NC3=C(C(=O)NN=C3)C(F)(F)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

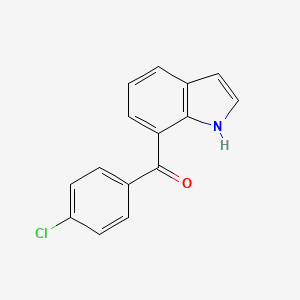

![(S)-22-Carboxy-1-[(2,5-dioxopyrrolidin-1-yl)oxy]-1,10,19,24-tetraoxo-3,6,12,15-tetraoxa-9,18,23-triazahentetracontan-41-oic Acid](/img/structure/B13392502.png)

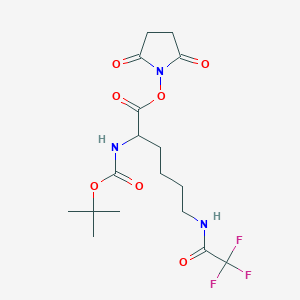

![(3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl) N-methylcarbamate;2-hydroxybenzoic acid](/img/structure/B13392511.png)

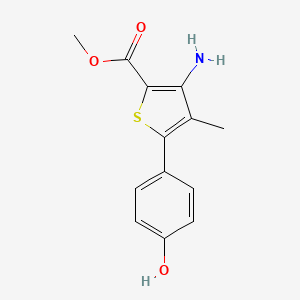

![Methyl 7-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxymethyl]-5-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13392525.png)

![2H-Pyran-4-acetic acid, 5-carboxy-3-ethylidene-2-(beta-D-glucopyranosyloxy)-3,4-dihydro-, [2S-(2alpha,3E,4beta)]-; (2S,3E,4S)-5-Carboxy-3-ethylidene-2-(beta-D-glucopyranosyloxy)-3,4-dihydro-2H-pyran-4-acetic acid](/img/structure/B13392528.png)

![(1S,2R,6R,8R,9S)-4,4,8,11,11-pentamethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0(2),]dodecane](/img/structure/B13392542.png)

![[2-[2-(3,4-Dihydroxyphenyl)ethoxy]-4,5-dihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B13392546.png)

![2-[2-(1,3-Benzodioxol-5-yl)-3-hydroxypropoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13392554.png)

![Naphtho[1,2-d]thiazole-2(1H)-thione](/img/structure/B13392564.png)

![Propan-2-yl 2-[4-[5-chloro-2-(3-cyclohexyl-3-hydroxypropyl)-3-hydroxycyclopentyl]but-2-enoxy]acetate](/img/structure/B13392584.png)